Product packaging for 2,3,5-Trimethylanisole(Cat. No.:CAS No. 20469-61-8)

2,3,5-Trimethylanisole

Cat. No.: B020204
CAS No.: 20469-61-8
M. Wt: 150.22 g/mol
InChI Key: AWONIZVBKXHWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,5-Trimethylanisole is a high-purity methyl-substituted anisole derivative of significant interest in advanced chemical research and development. This compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly for constructing more complex molecular architectures found in ligand systems and functional materials. Its specific substitution pattern offers researchers a tool to study steric and electronic effects in catalytic reactions and polymer chemistry. In material science, it is investigated as a precursor for developing novel monomers and specialty polymers, where its structure can influence polymer chain properties and material characteristics. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Handling and Safety: For safe handling, use personal protective equipment, avoid inhalation and contact with skin or eyes, and ensure adequate ventilation. Consult the Safety Data Sheet (SDS) for comprehensive hazard and risk management information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B020204 2,3,5-Trimethylanisole CAS No. 20469-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONIZVBKXHWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174441
Record name 2,3,5-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20469-61-8
Record name 1-Methoxy-2,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20469-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trimethylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-TRIMETHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4G1J78BTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Overview of 2,3,5 Trimethylanisole Research Applications

Historically, 2,3,5-trimethylanisole has been utilized as an intermediate in the synthesis of more complex molecules. One notable application is in the synthesis of etretinate, a compound used for treating psoriasis. theswissbay.ch The synthesis involves the chloromethylation of this compound, followed by conversion to a ylid and a subsequent Wittig olefination. theswissbay.ch

The synthesis of this compound itself is well-established. A common method involves the methylation of 2,3,5-trimethylphenol (B45783). beilstein-journals.orgprepchem.comambeed.com This reaction can be carried out using a methylating agent like methyl iodide in the presence of a base such as potassium hydroxide (B78521) or sodium hydride. beilstein-journals.orgprepchem.com

Derivatives and Analogs of 2,3,5 Trimethylanisole in Research

Synthesis and Characterization of Substituted 2,3,5-Trimethylanisole Analogs

The synthesis of this compound itself is commonly achieved through the methylation of 2,3,5-trimethylphenol (B45783). drugfuture.comambeed.com A typical laboratory method involves dissolving 2,3,5-trimethylphenol in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by reaction with methyl iodide in the presence of a base such as sodium hydride. ambeed.com

Once formed, this compound serves as a versatile starting material for a variety of substituted analogs. The electron-donating nature of the methoxy (B1213986) and methyl groups activates the aromatic ring, making it amenable to electrophilic substitution. For example, formylation using a Vilsmeier-Haack reagent (dimethylformamide and phosphoryl chloride) introduces a formyl group onto the ring, yielding 2,3,6-trimethyl-p-anisaldehyde (more systematically named 4-methoxy-2,3,5-trimethylbenzaldehyde). drugfuture.com Similarly, reaction with chlorosulfonic acid produces 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, a key intermediate used in the synthesis of protecting groups for amino acids in peptide chemistry. google.comgoogle.com

Another synthetic route starting from this compound involves a Friedel-Crafts reaction with acryloyl chloride to produce 1-(4-Methoxy-2,3,6-trimethylphenyl)-2-propen-1-one. lookchem.com These synthetic transformations highlight the utility of this compound as a scaffold for creating more complex molecules.

Characterization of these new derivatives relies on standard spectroscopic techniques. jmchemsci.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the substitution pattern on the aromatic ring, while infrared (IR) spectroscopy confirms the presence of newly introduced functional groups (e.g., carbonyl or sulfonyl groups). mdpi.comkpfu.ru Mass spectrometry is employed to confirm the molecular weight of the synthesized analogs. mdpi.com

Starting MaterialReagentsProductApplication/Reference
2,3,5-TrimethylphenolMethyl iodide, KOHThis compound Synthesis of Motretinide. drugfuture.com
This compound DMF, POCl₃4-Methoxy-2,3,5-trimethylbenzaldehyde (B2804891)Vilsmeier-Haack formylation. drugfuture.com
This compound Chlorosulfonic acid4-Methoxy-2,3,6-trimethylbenzenesulfonyl chlorideSynthesis of a guanidino protecting group. google.comgoogle.com
This compound Acryloyl chloride1-(4-Methoxy-2,3,6-trimethylphenyl)-2-propen-1-oneFriedel-Crafts acylation. lookchem.com

Chemical Reactivity of this compound Derivatives

The reactivity of this compound derivatives is governed by the electronic properties and steric hindrance of the substituents on the aromatic ring. The methoxy group is a strongly activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. Their combined influence directs incoming electrophiles to the sterically accessible C4 and C6 positions.

Electrophilic aromatic substitution is a primary pathway for the functionalization of this compound. byjus.com The positions open for substitution are C4 and C6, which are para and ortho to the powerful directing methoxy group, respectively.

Formylation: As mentioned, Vilsmeier-Haack formylation introduces an aldehyde group, yielding 4-methoxy-2,3,5-trimethylbenzaldehyde. drugfuture.com This reaction demonstrates substitution at the C6 position (para to the 3-methyl group and ortho to the 2-methyl and 5-methyl groups), which is electronically favored and sterically accessible.

Chlorosulfonation: The reaction with chlorosulfonic acid to form 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride is another key example of electrophilic substitution. google.comgoogle.com The sulfonyl group also adds at the C6 position, which is para to the methoxy group when considering an alternative numbering scheme (starting from the methoxy group as C1, making it the C4 position). This highlights the dominant directing effect of the methoxy group.

Nitration: While specific studies on the direct nitration of this compound are sparse in the provided context, related chemistry suggests that nitration would also occur at the activated C4 or C6 positions. byjus.comscirp.org For instance, the derivative 1-(4-Methoxy-2,3,6-trimethylphenyl)-2-propen-1-one can undergo side-chain nitration to yield 1-(4-Methoxy-2,3-dimethyl-6-nitromethyl-phenyl)-propenone. lookchem.com

The alkyl and methoxy groups of this compound derivatives are susceptible to oxidation and reduction reactions.

Oxidation: The methyl side chains of anisole (B1667542) derivatives can be oxidized. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert an alkyl group on a benzene (B151609) ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.org Therefore, the methyl groups of a this compound derivative could be oxidized to the corresponding carboxylic acids under harsh conditions. This transformation would convert the activating alkyl groups into deactivating, meta-directing carboxylic acid groups. libretexts.org

Reduction: The aromatic ring of anisole derivatives can be reduced under specific conditions, such as the Birch reduction. More commonly, functional groups introduced onto the ring or side chains can be reduced. For instance, an aldehyde group introduced via formylation could be reduced to a hydroxymethyl group, or further to a methyl group using methods like the Wolff-Kishner reduction. libretexts.org Anisole derivatives can also be reduced to form alcohol derivatives using reagents like lithium aluminum hydride. smolecule.com

The methyl groups attached to the aromatic ring possess their own reactivity, distinct from the ring itself.

Free-Radical Halogenation: The benzylic hydrogens of the methyl groups are susceptible to free-radical substitution. lookchem.com Reactions of methyl-substituted anisoles with N-bromosuccinimide (NBS) in the presence of a radical initiator or under irradiation can lead to side-chain bromination. lookchem.comresearchgate.net This would convert a methyl group into a bromomethyl group, a versatile functional handle for further synthesis. For example, in some methyl-substituted anisoles, side-chain bromination is a known reaction pathway, competing with nuclear bromination depending on the substitution pattern and reaction conditions. lookchem.comresearchgate.net The reaction proceeds via a radical mechanism, contrasting with the electrophilic mechanism of nuclear bromination. researchgate.net

Reaction TypeReagents/ConditionsSubstrate MoietyProduct Moiety
Electrophilic Substitution
FormylationDMF, POCl₃Aromatic C-HAromatic C-CHO
ChlorosulfonationHSO₃ClAromatic C-HAromatic C-SO₂Cl
Oxidation
Side-Chain OxidationKMnO₄ (strong oxidant)Ar-CH₃Ar-COOH
Reduction
Carbonyl ReductionWolff-Kishner (H₂NNH₂, base)Ar-C(=O)RAr-CH₂R
Side-Chain Reaction
Radical BrominationNBS, light/initiatorAr-CH₃Ar-CH₂Br

Oxidation and Reduction Studies

Structural Modification and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a concept central to medicinal chemistry, where the goal is to identify the key structural features of a molecule (the pharmacophore) responsible for its biological activity. slideshare.net By synthesizing and testing a series of related analogs, researchers can determine how different functional groups and structural modifications enhance desired activities or reduce unwanted side effects. frontiersin.orgmalariaworld.org

While extensive SAR studies on a broad library of this compound derivatives were not found, the synthetic pathways described provide a clear blueprint for how such studies could be conducted. The derivatives synthesized from this compound, such as 4-methoxy-2,3,5-trimethylbenzaldehyde and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, are ideal starting points for creating a diverse set of new molecules.

For example:

The aldehyde derivative can be converted into a series of imines, oximes, or alcohols.

The sulfonyl chloride can be reacted with various amines or alcohols to form a library of sulfonamides or sulfonate esters.

The side-chain brominated derivatives can be used in nucleophilic substitution reactions to introduce a wide range of functionalities at a methyl position.

Once synthesized, these new analogs could be screened for various biological activities (e.g., antimicrobial, antioxidant, enzyme inhibition). The resulting data would allow for the development of an SAR model, correlating specific structural changes (e.g., the nature of the substituent at C6, modifications to the side chains) with the observed biological effects. This iterative process of design, synthesis, and testing is fundamental to the discovery of new therapeutic agents. malariaworld.org

Advanced Analytical Techniques for 2,3,5 Trimethylanisole Research

Chromatographic Methods for Separation and Identification

Chromatography is a fundamental tool for separating the components of a mixture. etamu.edu For a volatile compound like 2,3,5-trimethylanisole, gas chromatography is particularly effective, while high-performance liquid chromatography serves well for purification purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the context of this compound analysis, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or hydrogen, moves the vaporized sample through the column. etamu.edumdpi.com The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the inside of the column. etamu.edu

The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact. The resulting ions are sorted by their mass-to-charge ratio, producing a mass spectrum that acts as a molecular fingerprint. mdpi.com The NIST Mass Spectrometry Data Center provides reference spectra that can be used to confirm the identity of this compound. nih.gov

Typical GC-MS Parameters for Volatile Analysis:

ParameterValue/Description
Column Type ZB-5MS (5% phenyl, 95% dimethylpolysiloxane) mdpi.com
Injector Temperature 300 °C mdpi.com
Carrier Gas Helium at a constant flow rate of 1 mL/min mdpi.com
Oven Temperature Program Initial 40°C for 2 min, ramp at 9°C/min to 300°C, hold for 3 min mdpi.com
MS Detector Electron impact ionization at 70 eV mdpi.com
Mass Scan Range m/z 35–500 mdpi.com

A significant challenge in the analysis of this compound is its differentiation from its five other isomers (2,3,4-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylanisole). Since isomers have the same molecular weight, their mass spectra can be very similar, making identification based on mass spectrometry alone difficult. nist.gov

Retention indices (RI) provide a more reliable method for isomer differentiation. The retention index relates the retention time of a compound to the retention times of n-alkane standards. In a study comparing the six isomers of trimethylanisole on a non-polar HP-5MS column, this compound exhibited a distinct retention index. semanticscholar.orgnih.gov This allows for its unambiguous identification when co-injected with a standard mixture. For instance, research has shown that while 2,4,5-trimethylanisole and this compound have close retention indices, they can still be distinguished, while other isomers are more easily ruled out. semanticscholar.orgnih.gov

Retention Indices of Trimethylanisole Isomers on a Non-Polar Column:

CompoundRetention Index (I)
2,4,5-Trimethylanisole1225
This compound1227

Data from a study on a HP5-MS column. semanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is another crucial technique, primarily used for the purification and analysis of less volatile or thermally sensitive compounds. In the context of this compound, which can be synthesized from 2,3,5-trimethylphenol (B45783), HPLC is instrumental in purifying the product. beilstein-journals.org

The technique utilizes a liquid mobile phase to move the sample through a column packed with a solid adsorbent material (stationary phase). researchgate.net By selecting appropriate mobile and stationary phases, compounds can be separated based on their polarity and other chemical properties. researchgate.netamericanpharmaceuticalreview.com For instance, reversed-phase HPLC, often using a C18 column, is a common method where a non-polar stationary phase is used with a polar mobile phase. researchgate.net The purity of the collected fractions can be assessed using analytical HPLC. google.com

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming its molecular structure. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the three methyl groups and the methoxy (B1213986) group. beilstein-journals.org The chemical shifts (δ) and coupling patterns of these signals are unique to the substitution pattern of the aromatic ring.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number and types of carbon atoms present. beilstein-journals.org

Reported NMR Data for this compound in CDCl₃:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H6.68sH-4
¹H6.61sH-6
¹H3.86sOMe
¹H2.36s5-CH₃
¹H2.30s3-CH₃
¹H2.20s2-CH₃
¹³C157.0C-1
¹³C137.3C-5
¹³C136.9C-3
¹³C126.1C-2
¹³C123.6C-4
¹³C108.6C-6
¹³C55.4OMe
¹³C21.05-CH₃
¹³C19.93-CH₃
¹³C11.52-CH₃

Data obtained from a synthesis study. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum. The spectrum of this compound will show characteristic absorption bands for C-H bonds in the aromatic ring and methyl groups, C-O stretching of the ether group, and C=C stretching of the aromatic ring. nist.govnist.gov The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Key IR Absorption Regions for this compound:

Wavenumber Range (cm⁻¹)Bond Vibration
2850-3100C-H stretching (aromatic and aliphatic)
1450-1600C=C stretching (aromatic ring)
1000-1300C-O stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions. In the study of this compound (C₁₀H₁₄O), which has a molecular weight of 150.2176 g/mol , mass spectrometry provides valuable insights into its fragmentation patterns. nist.govnist.gov

When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M+•). chemguide.co.ukuni-saarland.de This molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.ukuni-saarland.de The pattern of these fragments is characteristic of the original molecule's structure. libretexts.org For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

In the analysis of volatile organic compounds from fungal cultures, gas chromatography-mass spectrometry (GC-MS) is a common method. cabidigitallibrary.org During such an analysis, the retention index and the mass spectrum of a compound are compared with those of known standards for identification. semanticscholar.org For instance, in one study, the retention index of a natural product (I = 1225) was compared to that of this compound (I = 1227) and other isomers to aid in its identification. semanticscholar.org The fragmentation of the molecular ion (m/z = 150) of trimethylanisole isomers will produce a series of fragment ions. While specific fragmentation data for this compound is not detailed in the provided results, general principles suggest that fragmentation would involve the loss of methyl groups (CH₃, loss of 15 amu) or the methoxy group (OCH₃, loss of 31 amu), leading to characteristic peaks in the mass spectrum. chemguide.co.ukmsu.edu

Table 1: Physicochemical Properties of this compound

Property Value
Formula C₁₀H₁₄O
Molecular Weight 150.2176 g/mol
CAS Registry Number 20469-61-8
IUPAC Name 1-Methoxy-2,3,5-trimethylbenzene

Source: nist.govnist.govnih.gov

Scattering Techniques for Structural Elucidation in Condensed Phases

Scattering techniques are indispensable for investigating the atomic and molecular arrangements in non-crystalline materials like liquids. uniroma1.itresearchgate.net By analyzing how radiation, such as neutrons or X-rays, is scattered by a sample, detailed information about the structure over various length scales can be obtained. ias.ac.in

Total Neutron Scattering

Total neutron scattering is a powerful method for determining the structure of liquids and amorphous materials. uniroma1.itresearchgate.net Neutrons are particularly sensitive to hydrogen atoms, making this technique highly suitable for studying organic compounds like this compound. uniroma1.it High-resolution total neutron scattering data, often used in conjunction with molecular dynamics simulations, provides atomistic-scale insight into the structure of liquids. uniroma1.itresearchgate.net

Research on liquid this compound (referred to as 3M_A in some studies) using total neutron scattering has provided a detailed description of the primary interactions within the liquid. uniroma1.itunipa.it These studies have revealed the presence of π-π stacking interactions and weak hydrogen bonds, such as C-H···O and C-H···π. uniroma1.itresearchgate.net The data helps in understanding the preferential orientations of neighboring molecules and the specific interactions involving the π cloud of the aromatic ring and the polar methoxy group. researchgate.net Unlike some other aromatic liquids, this compound does not show strong mesoscopic correlations, indicating the absence of larger-scale structural heterogeneities or clusters. researchgate.net

X-ray Scattering (Liquid State and Crystal Structure)

X-ray scattering is another key technique for structural analysis, complementary to neutron scattering as it is more sensitive to heavier atoms like carbon and oxygen. uniroma1.it It has been applied to study the liquid state of this compound and to determine the crystal structures of related organic molecules. uniroma1.itnih.govplos.org

In the liquid state, high-resolution X-ray scattering data has been used alongside neutron scattering and molecular dynamics to explore the structural properties of this compound. uniroma1.itresearchgate.net This combined approach allows for a comprehensive understanding of the short- and medium-range order at the atomic level. uniroma1.it The analysis of the pair correlation functions from X-ray scattering data reveals details about intermolecular correlations, such as those related to the packing of molecules. osti.gov For this compound, these studies have contributed to characterizing the interactions that govern the liquid's structure, including π-π stacking and weak hydrogen bonds. uniroma1.itresearchgate.net

While a specific crystal structure determination for this compound was not found in the provided search results, X-ray crystallography is a standard method for obtaining precise atomic coordinates of a compound in its solid, crystalline form. This technique has been used to analyze the crystal structures of numerous organic molecules, providing insights into molecular conformation and intermolecular interactions in the solid state. nih.govplos.org

Table 2: Investigated Intermolecular Interactions in Liquid this compound

Interaction Type Description
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
C-H···O Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom.
C-H···π Weak hydrogen bond between a C-H group and the π-electron system of an aromatic ring.

Source: uniroma1.itresearchgate.net

Emerging Applications and Interdisciplinary Research Areas for 2,3,5 Trimethylanisole

Role in Pharmaceutical Research and Drug Discovery

The utility of high-quality, novel building blocks is critical to the success of drug discovery projects, influencing everything from biological activity to the metabolic properties of new drug candidates. 2,3,5-Trimethylanisole serves as such a precursor in the synthesis of various pharmaceutical compounds. lookchem.com

Building Block for Pharmaceutical Drugs

This compound is a key starting material in multi-step synthetic pathways aimed at producing active pharmaceutical ingredients (APIs). Its role as a chemical intermediate allows for the construction of more complex molecular architectures necessary for biological activity. lookchem.com A notable application is in peptide synthesis, a cornerstone of many therapeutic developments. The compound is used as a precursor to 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl), a reagent employed to protect the guanidino group of arginine during peptide synthesis.

Design of Resveratrol-Inspired Antiproliferative Agents

Resveratrol (B1683913), a natural stilbenoid, is known for its various biological activities, but its therapeutic potential is often limited by poor bioavailability. This has spurred research into synthetic analogues with improved properties. This compound plays an important role as a precursor in the development of these resveratrol-inspired compounds.

It serves as the starting material for synthesizing 4-methoxy-2,3,6-trimethylbenzaldehyde. lookchem.commolaid.com This aldehyde is a crucial building block for creating novel hydroxystilbene compounds. molaid.com Research has shown that tailoring molecules inspired by natural products can lead to analogues with significantly increased antiproliferative activity and cell selectivity, highlighting the importance of starting materials like this compound in designing next-generation therapeutic agents. molaid.comrsc.org

Table 1: Role of this compound in Synthesis of Bioactive Compounds
Precursor CompoundIntermediate/DerivativeFinal Compound ClassTherapeutic Area of InterestReference
This compound4-methoxy-2,3,6-trimethylbenzaldehydeResveratrol-Inspired HydroxystilbenesAntiproliferative Agents lookchem.commolaid.com
This compound4-methoxy-2,3,6-trimethylbenzenesulfonyl chlorideProtected Arginine for Peptide SynthesisGeneral Pharmaceutical Synthesis chemicalbook.com

Inhibitor Studies (e.g., Tyrosinase Inhibition)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation and in the cosmetics industry. nih.govfrontiersin.org The most effective tyrosinase inhibitors are often phenolic compounds, which can interact with the copper ions in the enzyme's active site. nih.govmdpi.com

While this compound itself is not typically a direct tyrosinase inhibitor due to its methoxy (B1213986) group (an ether) rather than a free hydroxyl (phenol) group, its significance lies in its role as a synthetic precursor. The resveratrol analogues, for which it is a building block, are studied for their tyrosinase inhibitory activity. mdpi.com The structural backbone provided by this compound is integral to forming these larger, active molecules. Its contribution is therefore foundational, enabling the synthesis of compounds that are then evaluated in inhibitor studies.

Contributions to Materials Science and New Compound Development

The applications of this compound extend beyond pharmaceuticals into the realm of materials science, where its distinct chemical properties are leveraged to create new organic compounds and advanced materials. researchgate.net

Synthetic Building Block for Organic Compounds

As a readily available chemical, this compound is a versatile building block for a wide range of organic compounds. chemicalbook.com It is used in academic and industrial laboratories to synthesize more complex molecules for various applications, including agrochemicals and specialty chemicals. lookchem.com Its defined structure of a substituted benzene (B151609) ring makes it a reliable starting point for predictable chemical transformations.

Development of New Materials with Tailored Properties

A deep understanding of the atomistic and molecular-level properties of a compound is fundamental to designing new materials. Research using high-resolution neutron and X-ray scattering, combined with molecular dynamics simulations, has provided detailed insights into the structure of liquid this compound. researchgate.net These studies reveal the specific nature of its intermolecular interactions, including π-π stacking between the aromatic rings and weak C-H···O hydrogen bonds.

This fundamental knowledge is crucial for the rational design of new materials, such as ionic liquids, where controlling intermolecular forces is key to achieving desired properties like viscosity, thermal stability, and solvency. researchgate.net By understanding how molecules of this compound orient themselves and interact, scientists can better predict how it will behave as a component in more complex material systems, enabling the development of new materials with precisely tailored functionalities.

Table 2: Investigated Properties of this compound for Materials Science
Property/Interaction StudiedTechnique UsedRelevance to New Material DevelopmentReference
Liquid State StructureNeutron and X-ray ScatteringUnderstanding short-medium range order for designing liquid-based materials. researchgate.net
Intermolecular Forces (π-π stacking, C-H···O bonds)Molecular Dynamics SimulationsPredicting and controlling the bulk properties of materials derived from the compound. researchgate.net

Environmental and Biological Contexts

Identification in Natural Products and Fungal Volatiles

This compound has been identified as a volatile organic compound (VOC) emitted by certain species of fungi. Specifically, it has been detected in the headspace of ascomycetes, which belong to the Hypoxylaceae family. In a study analyzing the volatiles from Hypoxylon griseobrunneum and Hypoxylon macrocarpum, a variety of polysubstituted benzene derivatives were identified as the main class of compounds. inpst.netsemanticscholar.org While 2,4,5-trimethylanisole was the main compound identified in H. griseobrunneum, the analysis required comparison with various isomers, including this compound, to confirm the structure. semanticscholar.org The identification process for these fungal volatiles typically involves collection using a closed-loop stripping apparatus (CLSA) followed by analysis with gas chromatography-mass spectrometry (GC-MS). inpst.netsemanticscholar.orgresearchgate.net This method allows for the separation and identification of complex mixtures of volatile compounds. acs.org

The presence of such methylated anisoles and related aromatic compounds is a notable characteristic of the chemical profile of these fungi. inpst.netsemanticscholar.org Fungal VOCs are of interest as they can be markers for fungal presence and may possess various biological activities. semanticscholar.orgnih.gov

Polyketide Biosynthesis Pathways

The biosynthesis of substituted anisoles in fungi is often linked to polyketide pathways. inpst.netacs.org Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govsciepublish.com These enzymes construct complex carbon skeletons through the repeated condensation of simple acyl-CoA precursors, most commonly malonyl-CoA. nih.gov

In fungi, Type III PKSs are known to produce a variety of aromatic polyketides. nih.gov The general mechanism involves a starter molecule and extender units that are sequentially added to create a poly-β-keto chain. nih.gov This chain then undergoes cyclization and aromatization reactions to form the final aromatic structure. The substitution pattern of fungal volatiles like trimethylanisoles can be explained by the specific PKS involved and subsequent modifying enzymes, such as methyltransferases. inpst.net For instance, the biosynthesis of 2,4,5-trimethylanisole in Hypoxylon griseobrunneum is proposed to occur via a polyketide mechanism. inpst.netacs.orgresearchgate.net This was supported by feeding experiments using isotopically labeled methionine, which demonstrated the transfer of methyl groups. inpst.netsemanticscholar.org This suggests a similar biosynthetic origin for other isomers like this compound when found in fungal species.

Metabolomic Profiling Studies

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the small molecule metabolites present in a biological sample. wellcomeopenresearch.orgnih.gov This technique, often employing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a snapshot of the metabolic state of an organism under specific conditions. nih.govelifesciences.org In the context of fungal biology, metabolomics is crucial for analyzing the complex mixture of volatile organic compounds (VOCs) they produce. acs.orgfrontiersin.org

The identification of this compound in fungal headspace analysis is an example of a metabolomic profiling application. semanticscholar.org Non-targeted profiling allows for the simultaneous measurement of a wide range of metabolites, which can then be identified by comparing their spectral data and retention indices with those of known standards. researchgate.netnih.gov Such studies are essential for discovering novel natural products and for understanding the metabolic pathways that produce them. acs.org While specific metabolomic studies focusing solely on this compound are not extensively detailed in the search results, its identification within broader analyses of fungal volatiles highlights the utility of these methods for characterizing the chemical output of microorganisms. semanticscholar.orgacs.org

Adsorption Studies of Volatile Organic Compounds (VOCs)

This compound, as a volatile organic compound (VOC), is relevant in environmental studies concerning air and water purification. Research has been conducted on the adsorption of various VOCs, including isomers like 2,4,6-trimethylanisole, from liquid and gas phases using different adsorbent materials. acs.orgresearchgate.net These studies are critical for developing effective methods to remove pollutants from the environment. researchgate.net

To better understand and predict the adsorption behavior of these complex mixtures, computational methods like the Ideal Adsorbed Solution Theory (IAST) combined with Monte Carlo (MC) simulations are employed. acs.org These models help in developing a deeper understanding of the interactions between the adsorbent surface and the VOC molecules. acs.orgmdpi.com

Adsorption of VOCs: Key Findings
AdsorbentVOCs Studied (including isomers)Key FindingReference
NaY (FAU Zeolite)2,4,6-trimethylanisole, butanal, 2-ethyl-2-hexenal, 2,6-dimethylcyclohexanone, 2,4,6-trimethylphenolPerformed best for the overall removal of the VOC mixture from liquid toluene (B28343). acs.org, researchgate.net
PalygorskiteVarious VOCsExhibited the highest adsorption capacity for all tested VOCs, attributed to its large micropore volume.
Activated CarbonMethyl chloride, carbon disulfide, dimethyl sulfide, benzeneAdsorption capacity is significantly influenced by surface functional groups (e.g., nitrogen-containing groups). mdpi.com

Potential as Antioxidants in Biological Systems

The potential antioxidant activity of phenolic compounds and their derivatives has been a subject of significant research. researchgate.netfrontiersin.org Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. researchgate.net While direct studies on the antioxidant potential of this compound are not prominent in the provided search results, the antioxidant properties of related compounds suggest a potential area for investigation.

Future Directions and Research Gaps for 2,3,5 Trimethylanisole Studies

Development of Greener Synthetic Methods

Current synthetic routes to 2,3,5-trimethylanisole, such as the reaction of 2,3,5-trimethylphenol (B45783) with methyl iodide in the presence of sodium hydride, often involve harsh reagents and solvents. prepchem.com The development of more environmentally benign synthetic methodologies is a crucial area for future research. This aligns with the broader principles of green chemistry, which prioritize the use of safer solvents, reduction of waste, and energy efficiency. researchgate.netrasayanjournal.co.in

Future research could focus on:

Catalytic Methylation: Exploring alternative methylation agents and catalysts that are less toxic and produce fewer byproducts. For instance, investigating the use of dimethyl carbonate, a green methylating agent, in conjunction with solid acid or base catalysts could offer a more sustainable route.

Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions, potentially utilizing techniques like ball milling or microwave-assisted synthesis, could significantly reduce the environmental impact. researchgate.netnih.gov

Bio-based Routes: Exploring biosynthetic pathways, perhaps leveraging engineered microorganisms, could provide a completely renewable source of this compound and its precursors.

A notable approach in green chemistry involves organoautocatalysis, where a product of the reaction itself acts as a catalyst, eliminating the need for external, often metal-based, catalysts. fau.eu Such a system could be explored for the synthesis of this compound derivatives. Furthermore, the use of electricity as a green reagent in electrochemical synthesis presents another promising avenue for sustainable production. rsc.org

Exploration of Novel Catalytic Transformations

The reactivity of this compound in various catalytic transformations is an area ripe for exploration. The electron-donating methoxy (B1213986) group and the specific substitution pattern of the methyl groups on the benzene (B151609) ring influence its reactivity in electrophilic aromatic substitution and other reactions. smolecule.com

Future research directions include:

Oxidative Coupling Reactions: Investigating the use of this compound as a substrate in oxidative C-H activation and coupling reactions to form more complex molecules. For example, photoredox catalysis could be employed for dehydrogenative cross-coupling reactions. acs.org

Selective Functionalization: Developing catalysts that can selectively functionalize one of the methyl groups or the aromatic ring positions. This could lead to the synthesis of novel derivatives with unique properties.

Polymerization: Exploring the potential of this compound or its derivatives as monomers in polymerization reactions to create novel materials with tailored properties.

Heterogeneous Catalysis: Studying the behavior of this compound over solid acid catalysts, such as zeolites, could reveal interesting reaction pathways and potential industrial applications. The mechanism of heterogeneous catalysis typically involves the diffusion of reactants to the catalyst surface, adsorption, reaction on the surface, desorption of products, and diffusion away from the surface. libretexts.org

For instance, the reaction of this compound with chlorosulfonic acid to produce 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride demonstrates its utility in synthesizing specific reagents. google.com Further exploration of such transformations with novel catalytic systems could yield a wide range of valuable compounds.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A deeper understanding of the reaction dynamics and structural properties of this compound requires the application of advanced analytical techniques. While standard spectroscopic data such as IR spectra are available, more sophisticated methods can provide real-time insights and detailed structural information. nist.gov

Key areas for future investigation include:

In-situ Reaction Monitoring: Employing techniques like in-situ infrared (IR) or Raman spectroscopy to monitor the progress of reactions involving this compound in real-time. This can provide valuable kinetic and mechanistic data. nih.gov

Advanced NMR Studies: Utilizing advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR, to fully characterize the structure and conformation of this compound and its derivatives in solution. researchgate.net

Molecular Imaging: Applying high-resolution imaging techniques, such as scanning probe microscopy, to visualize molecules of this compound on surfaces, which could be relevant for understanding its behavior in catalytic and materials science applications. nih.gov

Neutron and X-ray Scattering: High-resolution neutron and X-ray scattering, in synergy with Molecular Dynamics simulations, have been used to investigate the structure of anisole (B1667542) and this compound, providing insights into interactions like π-π stacking and weak hydrogen bonds. unipa.itresearchgate.net Further studies using these techniques could probe its interactions in different environments.

Modern software packages for advanced spectroscopic data analysis can aid in the interpretation of complex datasets obtained from these techniques. spectrochempy.frresearchgate.net

Comprehensive Biological Activity Profiling and Mechanism of Action Studies

While some anisole derivatives have shown biological activities such as antimicrobial and insecticidal properties, a comprehensive screening of this compound is lacking. smolecule.com Its structural similarity to other biologically active natural products suggests it could have interesting pharmacological or agrochemical properties.

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Testing this compound against a wide range of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer cells).

Antimicrobial and Antifungal Activity: Given that related compounds have shown such properties, a thorough investigation of the antimicrobial and antifungal spectrum of this compound is warranted. mdpi.com

Insecticidal and Repellent Properties: Exploring its potential as an insect repellent or insecticide, which could have applications in agriculture and public health. smolecule.com

Mechanism of Action Studies: If any significant biological activity is identified, detailed studies should be undertaken to elucidate its mechanism of action at the molecular level. For example, its interaction with olfactory receptors is the basis of its use as a fragrance. guidechem.com

It has been identified as a volatile compound from certain fungi and in the essential oil of some plants, indicating its natural occurrence and potential ecological roles. cabidigitallibrary.orgsemanticscholar.org

Computational Modeling for Predictive Design of Derivatives

Computational chemistry offers powerful tools for understanding the properties of molecules and for designing new ones with desired characteristics. Applying these methods to this compound can guide experimental work and accelerate the discovery of new applications.

Future computational studies could include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in predicting its behavior in chemical reactions.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target protein.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of this compound derivatives with their observed biological activity. This can be used to design new derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of this compound and its interactions with solvents or biological macromolecules over time. unipa.it

By combining computational predictions with experimental validation, the process of discovering and optimizing novel derivatives of this compound for specific applications can be significantly streamlined.

Q & A

Basic: What are the established synthetic routes for 2,3,5-Trimethylanisole?

Answer:
The primary synthesis involves alkylation of 2,3,5-trimethylphenol with methyl iodide in the presence of a base. A documented method uses methanol as the solvent, sodium hydroxide as the base, and methyl iodide as the alkylating agent. The reaction mixture is refluxed, followed by isolation via distillation (boiling point: 92–93°C at 10 mm Hg) . Purity is confirmed by gas chromatography (GC), with yields optimized by controlling stoichiometry and reaction time.

Advanced: How can neutron/X-ray scattering and Molecular Dynamics (MD) simulations resolve structural interactions in this compound?

Answer:
High-resolution neutron/X-ray scattering data, combined with all-atom MD simulations, reveal weak intermolecular interactions such as C–H···O hydrogen bonding and π-π stacking. These methods quantify radial distribution functions (RDFs) to identify preferential orientations of neighboring molecules. For example, simulations validated against experimental diffraction patterns show that the methoxy group participates in C–H···O interactions, while methyl groups influence steric packing .

Basic: What analytical methods ensure purity assessment of this compound in research settings?

Answer:
Purity (>97%) is typically determined via gas chromatography (GC) with flame ionization detection, calibrated against certified reference materials. Retention time matching and peak integration are critical. Additional confirmation can be achieved using nuclear magnetic resonance (NMR) spectroscopy to verify the absence of impurities like residual phenol or solvents .

Advanced: What kinetic parameters govern catalytic hydrogenation of 2,3,5-Trimethylbenzoquinone (TMBQ) to its hydroquinone derivative using Raney Nickel?

Answer:
Hydrogenation kinetics depend on hydrogen partial pressure (PH2P_{H_2}), catalyst loading (WW), and temperature. Rate constants (kk) are derived from fractional conversion (XAX_A) data using the power-law model:

r=kPH2nCTMBQmWr = k \cdot P_{H_2}^{n} \cdot C_{TMBQ}^{m} \cdot W

Studies report pseudo-first-order behavior under excess hydrogen, with activation energy calculated via Arrhenius plots. Catalyst deactivation due to pore blockage is mitigated by optimizing particle size and pretreatment .

Basic: How is this compound identified in phytochemical extracts?

Answer:
In plant matrices (e.g., Thymus vulgaris), identification involves solvent extraction followed by GC-MS or LC-MS. Characteristic mass fragments (e.g., m/z 150 for the molecular ion) and retention indices are cross-referenced with authentic standards. NMR (¹H and ¹³C) further confirms structural assignments, particularly the methoxy (δ ~3.8 ppm) and aromatic methyl groups (δ ~2.3 ppm) .

Advanced: How are computational models validated for this compound’s liquid-phase structure?

Answer:
MD simulations employing non-polarizable force fields (e.g., OPLS-AA) are validated by comparing simulated neutron/X-ray scattering intensities with experimental data. Good agreement in structure factor (S(Q)S(Q)) and pair distribution function (g(r)g(r)) confirms the model’s accuracy in capturing short-range order and hydrogen-bonding motifs .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While the compound is not classified as hazardous, standard laboratory precautions apply: use in a fume hood, wear nitrile gloves, and avoid inhalation. Storage should be in a cool, dry place, away from oxidizers. Spills are managed with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced: How do π-π stacking and C–H···O interactions influence the solvation structure of this compound?

Answer:
Neutron scattering data reveal that π-π stacking dominates in aromatic regions, with interplanar distances of ~3.5 Å. C–H···O interactions between methoxy oxygen and adjacent methyl C–H groups (bond length ~2.6 Å) stabilize local clusters. These interactions are quantified using spatial density maps from MD simulations .

Basic: What is the natural occurrence of this compound, and how is it isolated?

Answer:
The compound is a minor component in Thymus vulgaris essential oils. Isolation involves steam distillation of dried aerial parts, followed by fractional distillation and preparative GC. Structural confirmation is achieved via comparative analysis with synthetic standards .

Advanced: How is this compound utilized in synthesizing phthalocyanine complexes?

Answer:
It serves as a precursor for 4-(2,3,5-Trimethylphenoxy)phthalonitrile via nucleophilic aromatic substitution. Reaction with 4-nitrophthalonitrile in DMF/K₂CO₃ yields the phthalonitrile derivative (73.5% yield), which is metallated with Co(II) or Cu(II) salts to form photostable phthalocyanines. Characterization includes UV-Vis (Q-band ~670 nm) and cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trimethylanisole
Reactant of Route 2
Reactant of Route 2
2,3,5-Trimethylanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.